molecular formula C16H18ClNO3 B2622461 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036618-22-0

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2622461
CAS No.: 1036618-22-0
M. Wt: 307.77
InChI Key: LWSUJPXZWORQGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 3-chloro-4-methoxyaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-12-7-8-14(20-2)13(17)9-12/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSUJPXZWORQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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